Sitsirikine

Übersicht

Beschreibung

Sitsirikine is a natural indole alkaloid found in various plant species, particularly in the Apocynaceae family. It is known for its complex structure and significant biological activities. This compound has been isolated from plants such as Catharanthus roseus and Uncaria rhynchophylla, and it is recognized for its potential neuro-protective properties .

Wissenschaftliche Forschungsanwendungen

Sitsirikine has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex indole derivatives.

Biology: Studied for its effects on neural stem cells and potential neuro-protective properties.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.

Industry: Utilized in the development of pharmaceuticals and natural product-based drugs.

Wirkmechanismus

Target of Action

Sitsirikine, also known as 16R-sitsirikine, is a natural product from Catharanthus roseus . It is a type of Vinca alkaloid , a class of compounds known for their diverse biological activitiesVinca alkaloids are generally known to interact with tubulin, a protein that forms microtubules, which are essential for cell division .

Mode of Action

This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Biochemical Pathways

As a vinca alkaloid, it likely impacts the cell cycle, specifically the mitotic spindle assembly, a critical process in cell division . By inhibiting microtubule formation, this compound could disrupt the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

It is soluble in various organic solvents, which may influence its bioavailability .

Result of Action

Based on its classification as a vinca alkaloid, it is likely to induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Action Environment

The production of vinca alkaloids like this compound in plants such as catharanthus roseus can be influenced by various environmental conditions .

Biochemische Analyse

Biochemical Properties

Sitsirikine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in the biosynthesis of other alkaloids, such as catharanthine and vindoline . These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, thereby influencing the activity of these enzymes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins that regulate cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, this compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of indole alkaloids . This inhibition can lead to changes in the levels of these alkaloids, affecting various physiological processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For example, this compound can be metabolized into dihydrothis compound through the action of specific reductases . This conversion can affect the metabolic flux and levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound in specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to these compartments, where it can exert its biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sitsirikine involves several steps, starting from simpler indole derivatives.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. The process includes:

Harvesting: Collecting the plant material containing this compound.

Extraction: Using solvents like methanol or ethanol to extract the alkaloid.

Purification: Employing techniques such as chromatography to isolate pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Sitsirikine undergoes various chemical reactions, including:

Oxidation: Conversion to this compound N-oxide.

Reduction: Formation of dihydrothis compound.

Substitution: Introduction of different substituents on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon in the presence of hydrogen.

Substitution: Electrophilic reagents like alkyl halides under basic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Dihydrothis compound.

Substitution: Various substituted indole derivatives.

Vergleich Mit ähnlichen Verbindungen

Catharanthine: Another indole alkaloid from Catharanthus roseus with similar neuro-protective properties.

Isositsirikine: A structural isomer of this compound with comparable biological activities.

Rhynchophylline: An indole alkaloid from Uncaria rhynchophylla with neuro-protective effects.

Uniqueness of this compound: this compound is unique due to its specific structural features and the presence of a vinyl group, which contributes to its distinct chemical reactivity and biological activity. Its ability to modulate neural stem cell proliferation and differentiation sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

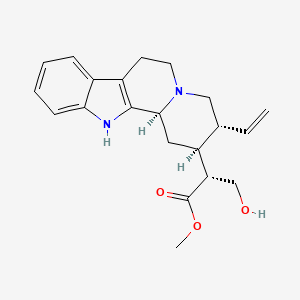

methyl (2R)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3/t13-,16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKCGXVOATXMRM-UHEFJODHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sitsirikine?

A1: this compound is a monoterpene indole alkaloid found in plants of the genus Catharanthus, notably Catharanthus roseus (formerly Vinca rosea). It is structurally related to other bioactive alkaloids like ajmalicine and yohimbine. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C21H26N2O3 and a molecular weight of 354 g/mol. []

Q3: How was this compound discovered?

A3: this compound, along with its isomer isothis compound, was first isolated from Catharanthus roseus tissue cultures during ongoing research on the plant's vinca alkaloids, known for their antitumor properties. [, ]

Q4: What are the key structural features of this compound?

A4: this compound possesses a heteroyohimbine skeleton with an equatorial (α) oriented vinyl group at C-20. Its isomer, isothis compound, shares the same vinyl group configuration but differs in the stereochemistry at the C-16 center. []

Q5: How is this compound's structure confirmed?

A5: The structure of this compound has been elucidated through spectroscopic analyses, including UV, IR, 1H-NMR, and mass spectrometry. Comparison with authentic samples and chemical derivatization further confirmed its structure. [, , ]

Q6: Have the isomers of this compound, like isothis compound, been synthesized?

A6: Yes, both C-16 diastereomers of 3β-sitsirikines, including isothis compound, have been synthesized enantioselectively. This synthesis helped clarify the structural differences between the isomers and ruled out other proposed structures for these alkaloids. []

Q7: What is known about the biosynthesis of this compound?

A7: Research suggests that this compound's biosynthesis in Catharanthus roseus likely proceeds through a pathway involving strictosidine, a key intermediate in monoterpenoid indole alkaloid biosynthesis. This pathway may involve enzymatic transformations leading to the formation of a dialdehyde intermediate, which is then potentially reduced to form this compound. []

Q8: Has this compound been found in other plant species besides Catharanthus roseus?

A8: Yes, this compound has been isolated from other plant species, including Aspidosperma pyricollum, Rhazya stricta, and Rauvolfia cambodiana. [, , ]

Q9: Are there any known biological activities of this compound?

A9: While research on this compound is ongoing, studies have shown that it, along with other alkaloids from Rauvolfia cambodiana, exhibits acetylcholinesterase inhibitory activity in vitro. This suggests a potential role in enhancing memory function, though further research is needed to confirm these effects. []

Q10: What are the future directions for this compound research?

A10: Further research is needed to fully explore this compound's biosynthetic pathway, understand its potential medicinal properties (like the acetylcholinesterase inhibitory activity), and investigate its potential applications in various fields. This includes investigating its pharmacological activities, potential toxicity, and structure-activity relationships. Developing efficient and sustainable methods for its isolation and synthesis could also be a focus of future research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-iodophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)